Methyl {[2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl {[2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate typically involves the following steps:
Formation of the Triazoloquinazoline Core: This can be achieved through the annulation of a triazole ring to a quinazoline moiety.
Introduction of the Furyl Group: The furyl group can be introduced via a substitution reaction, where a suitable furyl halide reacts with the triazoloquinazoline intermediate.
Thioester Formation: The final step involves the reaction of the intermediate with methyl thioacetate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Methyl {[2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furyl and thioester moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl {[2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate has several applications in scientific research:
Medicinal Chemistry: The compound’s triazoloquinazoline core is known for its potential as an anticancer, antifungal, and antibacterial agent.
Biological Studies: It can be used to study enzyme inhibition and receptor binding due to its complex structure.
Industrial Applications:
Mechanism of Action
The mechanism of action of Methyl {[2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cell signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidine: Known for its antifungal and antibacterial properties.
Quinazoline Derivatives: Widely studied for their anticancer activities.
Uniqueness
Methyl {[2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate stands out due to its unique combination of a triazoloquinazoline core with a furyl and thioester moiety, which may confer distinct biological activities and chemical reactivity .
Biological Activity
Methyl {[2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of triazoloquinazolines , which are known for their varied pharmacological profiles. The presence of the furyl group and the thioacetate moiety in its structure enhances its lipophilicity and potentially increases its biological activity.
Cytotoxic Activity
Recent studies have demonstrated that derivatives of triazoloquinazolines exhibit notable cytotoxic effects against various cancer cell lines. For instance, a related compound showed IC50 values ranging from 2.44 to 9.43 μM against HCT-116 and HepG-2 cell lines, indicating significant cytotoxicity . The incorporation of the trifluoromethyl group in similar compounds was shown to enhance binding affinity to DNA, suggesting that this compound may exhibit comparable or enhanced activity due to structural similarities.
Table 1: Cytotoxic Activity of Related Compounds
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | HCT-116 | 2.44 |
Compound B | HepG-2 | 6.29 |
This compound | TBD |
The mechanism by which triazoloquinazolines exert their cytotoxic effects often involves DNA intercalation and topoisomerase inhibition . The intercalative nature allows these compounds to disrupt DNA replication processes, leading to apoptosis in cancer cells .
In a comparative study, it was found that certain derivatives had higher intercalation activity than others, with one compound showing an intercalation potency of 10.25 μM . This suggests that this compound could similarly engage in DNA interactions that lead to cellular apoptosis.
Antimicrobial Activity
Beyond anticancer properties, compounds within the triazoloquinazoline class have also shown antimicrobial activity. For example, studies have indicated that certain derivatives possess inhibitory effects against various pathogens such as Staphylococcus aureus and Candida albicans . The potential for this compound to exhibit similar antimicrobial properties warrants further investigation.
Table 2: Antimicrobial Activity of Triazoloquinazoline Derivatives
Compound | Pathogen | MIC (μg/mL) |
---|---|---|
Compound C | Staphylococcus aureus | 16 |
Compound D | Candida albicans | 32 |
This compound | TBD |
Case Studies and Research Findings
Several studies have explored the biological effects of triazoloquinazolines:
- Antihypertensive Effects : A series of triazoloquinazoline derivatives were evaluated for their antihypertensive activity using animal models. Some compounds demonstrated significant reductions in blood pressure and heart rate .
- In Vitro Studies : In vitro assays have shown that certain derivatives possess low toxicity towards human erythrocytes while maintaining antimicrobial efficacy . This balance is crucial for developing therapeutic agents with minimal side effects.
- Structural Modifications : Research indicates that modifications in the chemical structure can significantly impact biological activity. For example, adding different substituents on the quinazoline ring can enhance either cytotoxic or antimicrobial properties .
Properties
Molecular Formula |
C16H12N4O3S |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
methyl 2-[[2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetate |
InChI |
InChI=1S/C16H12N4O3S/c1-22-13(21)9-24-16-17-11-6-3-2-5-10(11)15-18-14(19-20(15)16)12-7-4-8-23-12/h2-8H,9H2,1H3 |
InChI Key |
UFXFOSGUENAYCB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=NC2=CC=CC=C2C3=NC(=NN31)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.